molecular formula C12H15BrN2O2 B1482594 2-Amino-1-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one CAS No. 2097948-26-8

2-Amino-1-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one

Cat. No.: B1482594
CAS No.: 2097948-26-8
M. Wt: 299.16 g/mol
InChI Key: OZBZDYOLJSAOIO-UHFFFAOYSA-N
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Description

2-Amino-1-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one is a complex organic compound characterized by its bromine atom and benzoxazepine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzoxazepine ring. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its derivatives may exhibit biological activity, making it useful in drug discovery and development.

  • Industry: It can be used in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved could include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

  • 2-Amino-5-bromobenzoic acid: Contains a bromine atom and an amino group but lacks the benzoxazepine ring.

  • 2-Amino-1-(7-bromobenzoxazepin-4-yl)propan-1-one: Similar structure but with a different substitution pattern on the benzoxazepine ring.

Uniqueness: 2-Amino-1-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one stands out due to its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-amino-1-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-8(14)12(16)15-4-5-17-11-3-2-10(13)6-9(11)7-15/h2-3,6,8H,4-5,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBZDYOLJSAOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOC2=C(C1)C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-1-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one
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2-Amino-1-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one
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2-Amino-1-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one
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2-Amino-1-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one
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2-Amino-1-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one

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